Cas no 101207-45-8 (2-(4-Methylbenzyl)isoindoline-1,3-dione)

2-(4-Methylbenzyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, characterized by the incorporation of a 4-methylbenzyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the development of heterocyclic compounds. Its rigid isoindoline-1,3-dione core provides stability, while the methylbenzyl group enhances solubility and reactivity in various chemical transformations. The product is particularly useful in the synthesis of dyes, agrochemicals, and bioactive molecules, where its functional group compatibility and robust framework are advantageous. High purity and consistent quality make it suitable for precision applications in research and industrial settings.
2-(4-Methylbenzyl)isoindoline-1,3-dione structure
101207-45-8 structure
Product Name:2-(4-Methylbenzyl)isoindoline-1,3-dione
CAS No:101207-45-8
MF:C16H13NO2
MW:251.279924154282
CID:4774472
PubChem ID:4810951
Update Time:2025-10-31

2-(4-Methylbenzyl)isoindoline-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylbenzyl)isoindoline-1,3-dione
    • N-(4-Methylbenzyl)phthalimide
    • 2-[(4-methylphenyl)methyl]isoindole-1,3-dione
    • 2-(4-methylbenzyl)-1H-isoindole-1,3(2H)-dione
    • ARONIS24845
    • STL257262
    • ST45053582
    • 2-[(4-methylphenyl)methyl]benzo[c]azoline-1,3-dione
    • Z18271212
    • 2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • BEA20745
    • CS-0153061
    • SB65940
    • D80749
    • 101207-45-8
    • BS-14215
    • SCHEMBL8737445
    • CCG-336026
    • AKOS002470269
    • DB-149093
    • 2-[(4-Methylphenyl)methyl]-1H-isoindole-1,3(2h)-dione
    • 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-
    • Inchi: 1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3
    • InChI Key: KGYUBBFNBRAXAV-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1CC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 251.094628657g/mol
  • Monoisotopic Mass: 251.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.4

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 407.0±24.0 °C at 760 mmHg
  • Flash Point: 183.5±15.2 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-(4-Methylbenzyl)isoindoline-1,3-dione Security Information

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Additional information on 2-(4-Methylbenzyl)isoindoline-1,3-dione

Professional Introduction to 2-(4-Methylbenzyl)isoindoline-1,3-dione (CAS No. 101207-45-8)

2-(4-Methylbenzyl)isoindoline-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 101207-45-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoindoline class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a 4-methylbenzyl substituent in its molecular framework introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The isoindoline core of 2-(4-Methylbenzyl)isoindoline-1,3-dione is characterized by a fused benzene and pyridine ring system, which is often associated with enhanced binding affinity to biological targets. This structural feature has been exploited in the design of various bioactive molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory compounds. Recent studies have highlighted the potential of isoindoline derivatives in modulating enzyme activity and receptor interactions, making them promising candidates for therapeutic intervention.

In the context of modern drug discovery, 2-(4-Methylbenzyl)isoindoline-1,3-dione has been investigated for its pharmacological properties. The 4-methylbenzyl group not only contributes to the compound's solubility and metabolic stability but also influences its interaction with biological targets. Computational studies have demonstrated that this substitution pattern enhances the compound's binding affinity to certain protein kinases, which are implicated in various diseases such as cancer and inflammatory disorders. These findings suggest that 2-(4-Methylbenzyl)isoindoline-1,3-dione could serve as a lead compound for the development of novel kinase inhibitors.

Recent advancements in medicinal chemistry have led to the exploration of 2-(4-Methylbenzyl)isoindoline-1,3-dione as a building block for more complex molecular architectures. By incorporating this scaffold into larger drug candidates, researchers aim to optimize pharmacokinetic profiles and improve therapeutic efficacy. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific enzymes involved in signal transduction pathways. Preliminary results indicate that these derivatives exhibit potent activity against target proteins while maintaining a favorable safety profile.

The synthesis of 2-(4-Methylbenzyl)isoindoline-1,3-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the 4-methylbenzyl moiety. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in preclinical and clinical studies.

The biological evaluation of 2-(4-Methylbenzyl)isoindoline-1,3-dione has revealed intriguing properties that warrant further investigation. In vitro assays have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory enzymes. These findings underscore the therapeutic promise of isoindoline derivatives and highlight the need for comprehensive pharmacological profiling.

One of the most compelling aspects of 2-(4-Methylbenzyl)isoindoline-1,3-dione is its versatility as a chemical scaffold. Researchers have leveraged this compound's structural features to develop libraries of derivatives with tailored biological activities. By employing structure-activity relationship (SAR) studies, scientists can systematically modify key functional groups to enhance potency, selectivity, and pharmacokinetic properties. This approach has led to the identification of several promising drug candidates that are currently undergoing further optimization.

The future prospects of 2-(4-Methylbenzyl)isoindoline-1,3-dione in pharmaceutical research are promising. Ongoing studies aim to elucidate its mechanism of action and explore novel therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of isoindoline-based drugs targeting unmet medical needs. As our understanding of biological pathways continues to expand, compounds like 2-(4-Methylbenzyl)isoindoline-1,3-dione will play an increasingly important role in next-generation therapeutics.

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